molecular formula C9H6ClN B016772 5-Chloroquinoline CAS No. 635-27-8

5-Chloroquinoline

Cat. No.: B016772
CAS No.: 635-27-8
M. Wt: 163.6 g/mol
InChI Key: HJSRGOVAIOPERP-UHFFFAOYSA-N
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Description

5-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a chlorine atom at the 5-position of the quinoline ring enhances its chemical reactivity and biological activity .

Mechanism of Action

Target of Action

5-Chloroquinoline, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify the heme released during the digestion of host hemoglobin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by Chloroquine is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, Chloroquine prevents the formation of hemazoin, a detoxified form of heme . This leads to an accumulation of toxic heme within the parasite, causing its death .

Pharmacokinetics

The absorption of Chloroquine is rapid and primarily occurs in the gastrointestinal tract . It is metabolized in the liver by enzymes such as CYP2C8 and CYP3A4 to N-desethylchloroquine . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Chloroquine’s action primarily involve the disruption of the parasite’s heme detoxification process . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .

Action Environment

The efficacy and stability of Chloroquine can be influenced by various environmental factors. For instance, the emergence of widespread parasite resistance in every region where P. falciparum is prevalent has seriously diminished the value of Chloroquine . Furthermore, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoline proteins .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloroquinoline are not fully understood due to limited research. It is known that quinoline derivatives, such as chloroquine, interact with various biomolecules. Chloroquine, for instance, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin

Cellular Effects

Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes can prevent virus particles from utilizing their activity for fusion and entry into the cell

Molecular Mechanism

Chloroquine, a related compound, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite

Dosage Effects in Animal Models

Related compounds like chloroquine have been studied in animal models . For instance, chloroquine was found to have certain side effects in animal models, including muscle problems, loss of appetite, diarrhea, and skin rash

Metabolic Pathways

Chloroquine, a related compound, is known to be N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine

Transport and Distribution

Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles

Subcellular Localization

Chloroquine, a related compound, is known to localize in endosomes, lysosomes, and Golgi vesicles

Properties

IUPAC Name

5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSRGOVAIOPERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212901
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-27-8
Record name 5-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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